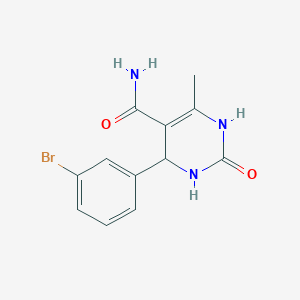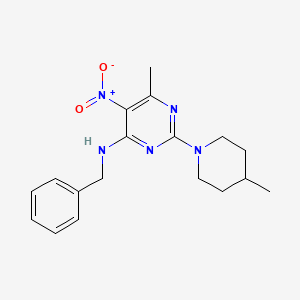
N-(2,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)propanamide
Overview
Description
N-(2,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C17H17Cl2NO2 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0636342 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Herbicidal Activity
A study focusing on the crystal structure and herbicidal activity of a structurally related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, revealed its effective herbicidal properties. The compound was synthesized with a 66% yield, and its crystallographic data were thoroughly analyzed, demonstrating significant herbicidal activity. This research indicates the potential agricultural applications of similar compounds in controlling unwanted vegetation (Liu et al., 2008).
Antimicrobial Properties
Another research avenue for structurally similar compounds involves exploring their antimicrobial properties. Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment were synthesized, leading to the creation of compounds with notable antibacterial and antifungal activities. This study underscores the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the global challenge of antimicrobial resistance (Baranovskyi et al., 2018).
Optical and Electronic Properties
Research on N-(2-chlorophenyl)-(1-propanamide) and related compounds has delved into their optical and electronic properties. One study synthesized N-(2-chlorophenyl)-(1-propanamide) and examined its nonlinear optical properties, showcasing its potential in electro-optic applications. The crystal growth, characterization, and successful demonstration of second harmonic generation highlight its utility in developing optical materials for technological applications (Prabhu et al., 2001).
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-6-11(2)8-14(7-10)22-12(3)17(21)20-16-9-13(18)4-5-15(16)19/h4-9,12H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGXFALPKICZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(butan-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4051567.png)

![N-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B4051576.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4051584.png)
![N-[2-(butan-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4051586.png)

![N-benzyl-N-(cyclopropylmethyl)-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4051599.png)
![N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4051602.png)

![N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B4051606.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4051610.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-pyridin-3-yl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B4051617.png)
![7-[(2,5-dimethylbenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B4051627.png)
![2-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]nicotinic acid](/img/structure/B4051668.png)
